molecular formula C23H25N3O5S B2763865 [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate CAS No. 1111454-57-9

[(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate

Cat. No.: B2763865
CAS No.: 1111454-57-9
M. Wt: 455.53
InChI Key: BMUFUVPMYPUYLV-UHFFFAOYSA-N
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Description

[(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cyanocyclopentyl group, an oxoethyl group, and a sulfamoylbenzoate moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of the cyanocyclopentylamine, followed by its reaction with an oxoethyl derivative

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for probing the activity of specific enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new drugs or treatments for various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could enhance the efficiency and selectivity of industrial reactions.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate include:

  • [2-(Cyclopentylamino)-2-oxoethyl] benzoate
  • [2-(Aminocyclopentyl)-2-oxoethyl] 3-(phenylsulfamoyl)benzoate

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 3-[ethyl(phenyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-2-26(19-10-4-3-5-11-19)32(29,30)20-12-8-9-18(15-20)22(28)31-16-21(27)25-23(17-24)13-6-7-14-23/h3-5,8-12,15H,2,6-7,13-14,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUFUVPMYPUYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OCC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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